molecular formula C10H10N4O2S B5523937 4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole CAS No. 255874-77-2

4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B5523937
CAS No.: 255874-77-2
M. Wt: 250.28 g/mol
InChI Key: DOIWZLMEHVEISF-UHFFFAOYSA-N
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Description

4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium dithionite.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer research, it is believed to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrobenzyl alcohol: Similar in structure but lacks the triazole ring.

    4-Methyl-3-((4-aminobenzyl)thio)-4H-1,2,4-triazole: Similar but with an amino group instead of a nitro group.

Uniqueness

4-Methyl-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole is unique due to the presence of both the nitrobenzyl and triazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-13-7-11-12-10(13)17-6-8-2-4-9(5-3-8)14(15)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIWZLMEHVEISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191350
Record name 4-Methyl-3-[[(4-nitrophenyl)methyl]thio]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255874-77-2
Record name 4-Methyl-3-[[(4-nitrophenyl)methyl]thio]-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255874-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-[[(4-nitrophenyl)methyl]thio]-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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